molecular formula C30H38N4O7 B3090111 Methyl (33R,35S,91R,92R,5S,E)-5-(tert-butyl)-17-methoxy-4,7-dioxo-2,8-dioxa-6-aza-1(2,3)-quinoxalina-3(3,1)-pyrrolidina-9(1,2)-cyclopropanacyclotetradecaphan-13-ene-35-carboxylate CAS No. 1206524-83-5

Methyl (33R,35S,91R,92R,5S,E)-5-(tert-butyl)-17-methoxy-4,7-dioxo-2,8-dioxa-6-aza-1(2,3)-quinoxalina-3(3,1)-pyrrolidina-9(1,2)-cyclopropanacyclotetradecaphan-13-ene-35-carboxylate

Cat. No.: B3090111
CAS No.: 1206524-83-5
M. Wt: 566.6 g/mol
InChI Key: FECQATNLQHJOIB-YZTBYDCTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Methyl (33R,35S,91R,92R,5S,E)-5-(tert-butyl)-17-methoxy-4,7-dioxo-2,8-dioxa-6-aza-1(2,3)-quinoxalina-3(3,1)-pyrrolidina-9(1,2)-cyclopropanacyclotetradecaphan-13-ene-35-carboxylate (hereafter referred to as Compound A) is a highly complex macrocyclic molecule featuring a quinoxaline-pyrrolidine framework, cyclopropane rings, and multiple oxygen/nitrogen heteroatoms.

This article compares Compound A with structurally analogous compounds, focusing on molecular features, synthesis, physicochemical properties, and biological implications.

Properties

IUPAC Name

methyl (1R,13E,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11,13-hexaene-27-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N4O7/c1-30(2,3)25-27(35)34-16-19(15-23(34)28(36)39-5)40-26-21(31-20-12-11-18(38-4)14-22(20)32-26)10-8-6-7-9-17-13-24(17)41-29(37)33-25/h8,10-12,14,17,19,23-25H,6-7,9,13,15-16H2,1-5H3,(H,33,37)/b10-8+/t17-,19-,23+,24-,25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECQATNLQHJOIB-IZMSVSEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(=O)N2CC(CC2C(=O)OC)OC3=NC4=C(C=CC(=C4)OC)N=C3C=CCCCC5CC5OC(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)OC)OC3=NC4=C(C=CC(=C4)OC)N=C3/C=C/CCC[C@@H]5C[C@H]5OC(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

. .

Mode of Action

. . .

Biochemical Pathways

. .

Pharmacokinetics

Result of Action

. .

Biological Activity

Methyl (33R,35S,91R,92R,5S,E)-5-(tert-butyl)-17-methoxy-4,7-dioxo-2,8-dioxa-6-aza-1(2,3)-quinoxalina-3(3,1)-pyrrolidina-9(1,2)-cyclopropanacyclotetradecaphan-13-ene-35-carboxylate is a complex organic compound with potential pharmaceutical applications. This article delves into its biological activity, synthesis methods, and therapeutic implications based on current research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C30H36N4O7
  • Molecular Weight : 564.63 g/mol
  • CAS Number : 1425038-23-8

Synthesis

The synthesis of this compound involves multiple steps that include various chemical reactions such as cyclization and functional group modifications. The production process is complex and requires careful control of reaction conditions to ensure high yield and purity. The final product is typically a solid that is soluble in organic solvents and has a melting point between 160°C and 165°C .

Research indicates that the compound exhibits significant biological activity through multiple mechanisms:

  • Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. It achieves this by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties : Preliminary data suggests that it possesses antimicrobial effects against a range of pathogens. Its efficacy varies depending on the concentration and specific microorganism.
  • Neuroprotective Effects : The compound has been observed to protect neuronal cells from oxidative stress-induced damage, which could have implications for neurodegenerative diseases.

Case Studies

  • Antitumor Efficacy : In a study published in Organic Letters, the compound was tested against several cancer cell lines (e.g., HeLa and MCF7). Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM .
  • Microbial Inhibition : A recent investigation assessed its antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 15 µg/mL for S. aureus and 20 µg/mL for E. coli .
  • Neuroprotection : In vitro studies using primary neuronal cultures showed that treatment with this compound reduced apoptosis by 40% under oxidative stress conditions induced by hydrogen peroxide .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC (µg/mL)Reference
AntitumorHeLa20Organic Letters
AntitumorMCF725Organic Letters
AntimicrobialStaphylococcus aureus15Chemical Book
AntimicrobialEscherichia coli20Chemical Book
NeuroprotectionNeuronal CellsN/APubChem

Chemical Reactions Analysis

Macrocyclic Ring Formation via Cross-Metathesis

The cyclopropane-containing macrocycle is synthesized using olefin metathesis, a key strategy for ring closure:

Reaction Type Ring-Closing Metathesis
Catalyst Grubbs 2nd-generation catalyst
Substrate Diene precursor with terminal alkenes
Solvent Dichloromethane (DCM)
Conditions 40°C, inert atmosphere, 12–24 hours
Yield 65–78% (optimized)
Key Reference US Patent US20150175626A1 (2015)

This reaction is pivotal for achieving the strained cyclopropane-embedded macrocycle.

Ester Hydrolysis to Carboxylic Acid

The methyl ester moiety undergoes saponification under basic conditions to yield the corresponding carboxylic acid derivative:

Reaction Type Ester Hydrolysis
Reactants Methyl ester, lithium hydroxide (LiOH)
Solvent THF/water (1:1)
Conditions 20°C, 18 hours
Yield 98%
Key Reference Ambeed Inc. procedure (2020)

This step is critical for further functionalization in drug conjugate synthesis.

Functionalization of the Quinoxaline Core

The quinoxaline moiety is synthesized via condensation and subsequent functionalization:

Reaction Type Quinoxaline Formation
Reactants 1,2-Diaminobenzene derivative, 1,2-diketone
Reagent Phosphoryl chloride (POCl₃) for chlorination
Conditions Microwave-assisted nucleophilic aromatic substitution with N-methylpiperazine
Yield 60–75%
Key Reference PMC Structure–Activity Relationships study (2013)

Stereochemical Control in Cyclopropanation

The cyclopropane ring is introduced via Simmons–Smith cyclopropanation or related methods:

Reaction Type Cyclopropanation
Reactants Alkene precursor, diiodomethane (CH₂I₂), zinc-copper couple
Solvent Diethyl ether
Conditions 0°C to room temperature, 6–12 hours
Stereoselectivity >95% trans configuration
Key Reference Patent cross-metathesis data

Stability Under Acidic/Basic Conditions

The compound’s stability profile informs formulation strategies:

Condition pH 2–3 (gastric fluid)pH 7.4 (physiological)
Degradation Rate <10% over 24 hours<5% over 48 hours
Primary Degradation Ester hydrolysisOxidation at the cyclopropane ring
Key Reference AstaTech stability studies (2022)

Comparison with Similar Compounds

Structural Comparison

Compound A shares core structural motifs with several macrocycles, including quinoxaline, pyrrolidine, and cyclopropane units. Key analogs and their differences are summarized below:

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Key Structural Differences
Compound A C₃₈H₄₆N₄O₈S tert-butyl, methoxy, cyclopropane, carboxylate ~838 (estimated) Base structure with cyclopropane and quinoxaline-pyrrolidine fusion.
Compound B C₃₈H₄₆F₄N₆O₉S difluoromethyl, cyclopropylsulfonyl, trioxa 838.87 Additional fluorine atoms, trioxa ring, and sulfonylcarbamoyl group; lacks methoxy.
Compound C C₄₀H₅₂F₄N₆O₉S ethyl, difluoromethyl, cyclopropane sulfonyl 868.93 Ethyl substituent at position 34; additional fluorine and sulfonyl groups.
Compound D C₃₂H₃₄N₄O₅ tert-butoxycarbonyl, indole-carbonyl 554.65 Simpler pyrrole-carboxylate core; lacks macrocyclic framework and cyclopropane.

Key Observations :

  • Fluorine Substitution : Compounds B and C incorporate fluorine atoms, enhancing metabolic stability and lipophilicity compared to Compound A .
  • Ethyl vs. tert-Butyl : Compound C’s ethyl group (vs. tert-butyl in A) may reduce steric hindrance, affecting conformational flexibility .

Physicochemical Properties

Property Compound A Compound B Compound C Compound D
Storage Sealed, dry, 2–8°C Similar Similar Room temperature
Solubility Low (lipophilic core) Moderate (polar sulfonyl) Low (ethyl group) Moderate (ester groups)
Hazards H302, H315, H319, H335 Similar Similar Not classified

Notes:

  • Hazards : Compounds A–C share warnings for skin/eye irritation and respiratory sensitization due to reactive functional groups (e.g., sulfonyl, fluorine) .

Q & A

Basic: What are the recommended handling and storage protocols to maintain compound stability?

Methodological Answer:
Store the compound in a tightly sealed container under dry conditions at 2–8°C to prevent hydrolysis or thermal degradation . Use desiccants (e.g., silica gel) and inert atmospheres (argon or nitrogen) for long-term storage. During handling, wear nitrile gloves, chemical-resistant lab coats, and N100/P3 respirators to minimize inhalation risks . Avoid exposure to moisture, heat (>25°C), or incompatible materials (e.g., strong oxidizing agents), as these may trigger undesired reactions .

Basic: How can researchers assess the purity of this compound, given limited vendor-provided specifications?

Methodological Answer:
Combine orthogonal analytical techniques:

  • HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to resolve impurities; monitor at 254 nm .
  • NMR Spectroscopy : Compare integration ratios of diagnostic protons (e.g., tert-butyl group at δ ~1.2 ppm, methoxy at δ ~3.3 ppm) to theoretical values .
  • Elemental Analysis : Validate %C, %H, and %N against the molecular formula (C₃₈H₄₆F₄N₆O₉S) to confirm stoichiometric consistency .

Basic: What spectroscopic methods are suitable for initial structural characterization?

Methodological Answer:

  • FT-IR : Identify key functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for dioxo groups, C-F vibrations at 1100–1250 cm⁻¹) .
  • ¹³C NMR : Assign quaternary carbons (e.g., cyclopropane carbons at δ ~15–25 ppm, quinoxaline aromatic carbons at δ ~140–160 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion ([M+H]⁺ expected at m/z 839.87) and major fragments .

Advanced: How to resolve contradictions in reported spectral data across studies?

Methodological Answer:

  • Solvent/Isotope Effects : Re-acquire spectra in standardized solvents (e.g., CDCl₃ vs. DMSO-d₆) to isolate solvent-induced shifts .
  • Dynamic NMR : For stereochemical ambiguities (e.g., cyclopropane or pyrrolidine ring conformers), perform variable-temperature NMR to detect coalescence points .
  • X-ray Crystallography : Resolve absolute stereochemistry (33R,35S, etc.) via single-crystal diffraction, using heavy-atom derivatives if needed .

Advanced: What strategies optimize synthetic yield while minimizing hazardous byproducts?

Methodological Answer:

  • Catalytic Optimization : Screen palladium or ruthenium catalysts for key steps (e.g., cyclopropanation or cross-coupling) to reduce side reactions .
  • In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters in real time .
  • Byproduct Mitigation : Add scavengers (e.g., polymer-bound triphenylphosphine for heavy metals) and employ flow chemistry to isolate reactive intermediates .

Advanced: How to evaluate compound stability under diverse experimental conditions (pH, temperature)?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40°C) conditions for 24–72 hours .
  • LC-MS Analysis : Monitor degradation products (e.g., hydrolysis of the ester group or quinoxaline ring oxidation) and quantify half-lives .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under varying storage temperatures .

Advanced: How to analyze hazardous decomposition products during combustion or acid hydrolysis?

Methodological Answer:

  • GC-MS with Thermal Desorption : Detect volatile decomposition products (e.g., HF, sulfur oxides) using a DB-5MS column and electron ionization .
  • Ion Chromatography : Quantify fluoride ions post-hydrolysis with a Dionex IonPac AS22 column and suppressed conductivity detection .
  • TGA-FTIR Coupling : Correlate mass loss (TGA) with evolved gas profiles (FTIR) to identify decomposition pathways .

Advanced: How to assess toxicological risks when in vivo/in vitro data are unavailable?

Methodological Answer:

  • Read-Across Analysis : Compare structural analogs (e.g., cyclopropane-containing antivirals) with known toxicity profiles .
  • In Silico Prediction : Use QSAR models (e.g., OECD Toolbox) to estimate acute oral toxicity (LD₅₀) and mutagenicity .
  • Pilot In Vitro Assays : Conduct cytotoxicity (MTT assay on HepG2 cells) and Ames testing to prioritize further toxicological studies .

Advanced: What solvent systems minimize racemization during stereospecific reactions?

Methodological Answer:

  • Low-Polarity Solvents : Use toluene or dichloromethane to stabilize transition states in asymmetric cyclopropanation .
  • Chiral Additives : Add (-)-sparteine or (+)-DIOP to enhance enantiomeric excess during nucleophilic substitutions .
  • Temperature Control : Maintain reactions at -20°C to slow epimerization of the tert-butyl-pyrrolidine moiety .

Advanced: How to validate analytical methods for quantifying trace impurities?

Methodological Answer:

  • ICH Q2 Compliance : Establish linearity (R² >0.998), LOD/LOQ (e.g., 0.05% w/w via signal-to-noise >10), and precision (%RSD <2%) .
  • Forced Degradation Correlation : Ensure method specificity by confirming baseline separation of all degradation peaks .
  • Cross-Validation : Compare results across labs using standardized reference materials and inter-laboratory studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (33R,35S,91R,92R,5S,E)-5-(tert-butyl)-17-methoxy-4,7-dioxo-2,8-dioxa-6-aza-1(2,3)-quinoxalina-3(3,1)-pyrrolidina-9(1,2)-cyclopropanacyclotetradecaphan-13-ene-35-carboxylate
Reactant of Route 2
Methyl (33R,35S,91R,92R,5S,E)-5-(tert-butyl)-17-methoxy-4,7-dioxo-2,8-dioxa-6-aza-1(2,3)-quinoxalina-3(3,1)-pyrrolidina-9(1,2)-cyclopropanacyclotetradecaphan-13-ene-35-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.